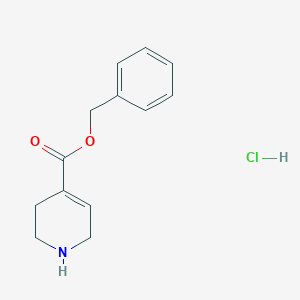
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2580214-06-6 . It has a molecular weight of 253.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H15NO2.ClH/c15-13 (12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-6,14H,7-10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model . Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 253.73 .科学的研究の応用
Synthesis and Structural Studies
Synthesis of Tetrahydropyridines : Tetrahydropyridine derivatives, including those structurally related to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate, have been synthesized through various chemical transformations such as the Morita–Baylis–Hillman reaction. These compounds exhibit interesting biological activities, prompting research into their efficient synthesis and structural characterization (Kim et al., 2016).
Crystal Structure Analysis : The crystal structure of compounds structurally similar to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate has been extensively studied. For instance, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved using single-crystal X-ray diffraction, revealing details about the molecular conformation and interactions within the crystal lattice (Sambyal et al., 2011).
Photocarboxylation and Catalysis
Photocarboxylation of Benzylic C–H Bonds : Research has been conducted on the photocarboxylation of benzylic C–H bonds with CO2, a reaction relevant to compounds like Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate. This process offers a metal-free approach to convert benzylic C–H bonds into carboxylic acids, highlighting the compound's potential in synthetic organic chemistry (Meng et al., 2019).
Catalytic Activity in Synthesis : Tetrahydropyridine derivatives have been utilized in catalytic processes. For example, the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, relevant to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate, has been studied for the formation of various heterocyclic compounds. This research highlights the compound's role in facilitating important chemical transformations (Zhang et al., 2006).
Coordination Polymers and Metal-Organic Frameworks
Synthesis of Coordination Polymers : Derivatives of Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate have been used in the synthesis of lanthanide-based coordination polymers. These compounds exhibit intriguing photophysical properties, making them of interest in material science and luminescence studies (Sivakumar et al., 2011).
Metal-Organic Frameworks (MOFs) : Research has also explored the use of carboxylate ligands related to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate in the construction of MOFs. These studies focus on understanding the stability and porosity of MOFs for potential applications in gas storage, catalysis, and separation technologies (Sun et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
特性
IUPAC Name |
benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-6,14H,7-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBAKCCQNNNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)
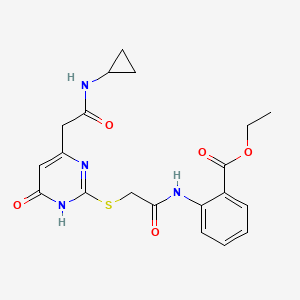

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)



![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)
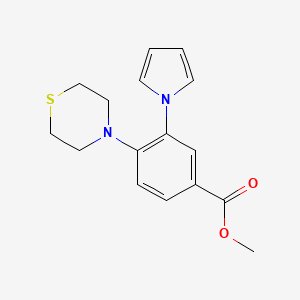
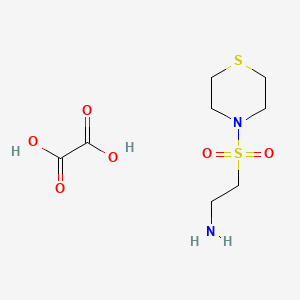

![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)
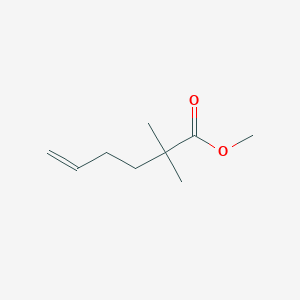
![2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2646306.png)